molecular formula C12H16N2 B13172665 3-(1-Methyl-1H-indol-4-yl)propan-1-amine

3-(1-Methyl-1H-indol-4-yl)propan-1-amine

Cat. No.: B13172665
M. Wt: 188.27 g/mol
InChI Key: TZQPEEMMCZSXCI-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-indol-4-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and a propan-1-amine chain at the 4-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring system. The resulting indole can then be functionalized to introduce the propan-1-amine chain.

  • Fischer Indole Synthesis

      Starting Materials: Phenylhydrazine, aldehyde or ketone

      Reaction Conditions: Acidic conditions (e.g., methanesulfonic acid), reflux in methanol

      Steps: Formation of the indole ring, followed by functionalization to introduce the propan-1-amine chain

  • Functionalization

      Starting Materials: Indole derivative, propan-1-amine

      Reaction Conditions: Various reagents and catalysts (e.g., palladium-catalyzed coupling reactions)

      Steps: Introduction of the propan-1-amine chain at the 4-position of the indole ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The Fischer indole synthesis and subsequent functionalization steps are scaled up, and continuous flow reactors may be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-indol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups

Major Products

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

3-(1-Methyl-1H-indol-4-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Indol-3-yl)propan-1-amine: Similar structure but with a different substitution pattern on the indole ring.

    1-(1H-Indol-3-yl)propan-2-amine: Another indole derivative with a different amine substitution.

Uniqueness

3-(1-Methyl-1H-indol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(1-methylindol-4-yl)propan-1-amine

InChI

InChI=1S/C12H16N2/c1-14-9-7-11-10(5-3-8-13)4-2-6-12(11)14/h2,4,6-7,9H,3,5,8,13H2,1H3

InChI Key

TZQPEEMMCZSXCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)CCCN

Origin of Product

United States

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